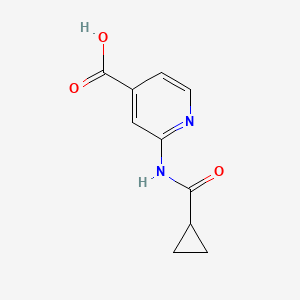

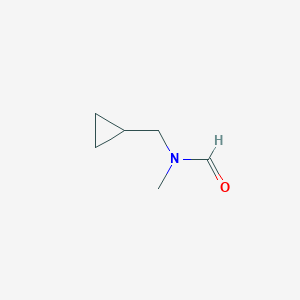

N-(cyclopropylmethyl)-N-methylformamide

概要

説明

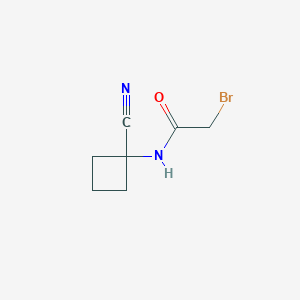

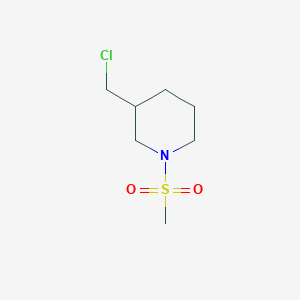

“N-(cyclopropylmethyl)-N-methylformamide” is a compound that contains a formamide functional group, which is a derivative of formic acid, where one hydrogen atom is replaced by a substituent. In this case, the substituents are a cyclopropylmethyl group and a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine, such as N-methylamine or cyclopropylmethylamine, with formic acid or a formic acid derivative . The exact conditions and reagents would depend on the specific requirements of the reaction and the desired yield and purity.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a formamide group, which consists of a carbonyl group (C=O) and an amine group (NH2), and the attached cyclopropylmethyl and methyl groups .Chemical Reactions Analysis

The formamide group in this compound could potentially undergo various chemical reactions. For example, it could be hydrolyzed to form formic acid and the corresponding amine. It could also react with reducing agents to form the corresponding alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the formamide group and the attached cyclopropylmethyl and methyl groups. These could affect properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用

1. Role in Interstellar Pre-Biotic Chemistry

N-(cyclopropylmethyl)-N-methylformamide, also known as N-methylformamide, is explored for its importance in interstellar pre-biotic chemistry. It contains a peptide bond, crucial in linking amino acids in proteins. The research conducted by Belloche et al. (2017) improved the characterization of its rotational spectrum, which is essential for confirming its presence in the interstellar medium (Belloche et al., 2017).

2. Biomonitoring in Occupational Exposure

Imbriani et al. (2000) focused on biomonitoring of N-methylformamide for assessing occupational exposure. The research aimed to establish a correlation between urinary N-methylformamide concentration and exposure levels to N,N-dimethylformamide, an industrial solvent (Imbriani et al., 2000).

3. Spectroscopic Studies in Binary Liquid Systems

The interactions in binary liquid systems involving N-methylformamide were studied by Balaji et al. (2016). They combined experimental and computational methods to understand the hydrogen bonding in associated complexes (Balaji et al., 2016).

4. Luminescent Sensor for NMF Detection

Research by Qin et al. (2018) led to the development of a bimetallic lanthanide metal–organic framework sensor for detecting N-methylformamide. This work highlights its importance in monitoring industrial solvents and paves the way for intelligent solvent diagnostics (Qin et al., 2018).

5. X-ray Scattering Studies

Hammami et al. (2002) investigated the structure of liquid N-methylformamide using X-ray scattering. This study provided insights into the molecular structure and hydrogen bonding parameters in liquid form (Hammami et al., 2002).

6. Photochemistry and Nonadiabatic Dynamics

Crespo‐Otero et al. (2013) explored the photochemistry of N-methylformamide, focusing on photodissociation products and nonadiabatic dynamics simulations. This research offers a deeper understanding of the effects of UV irradiation on living systems and peptide bonds (Crespo‐Otero et al., 2013).

7. Fluorescence Detection for Biomonitoring

Sun et al. (2018) developed a method for fluorescence detection of urinary N-methylformamide using luminescent metal organic frameworks. This novel approach is significant for biomonitoring human exposure to industrial solvents (Sun et al., 2018).

作用機序

Safety and Hazards

As with any chemical compound, handling “N-(cyclopropylmethyl)-N-methylformamide” would require appropriate safety measures. These might include wearing protective clothing and eye protection, and ensuring good ventilation. The specific hazards associated with this compound would depend on its physical and chemical properties .

将来の方向性

特性

IUPAC Name |

N-(cyclopropylmethyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(5-8)4-6-2-3-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVSCAKFSPGVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Amino-5-fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1376675.png)

![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)